molecular formula C21H20ClN3O2 B11148552 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11148552
M. Wt: 381.9 g/mol
InChI Key: LGSSDTROARIAPZ-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide (molecular formula: C24H25ClN4O2, molecular weight: 436.9) is a synthetic indole derivative featuring a dual indole scaffold. The compound comprises two distinct indole moieties: a 5-chloro-substituted indole linked via an ethyl group to an acetamide bridge and a second 4-methoxy-substituted indole at the acetamide’s carbonyl terminus . Its synthesis likely involves multi-step reactions, as seen in analogous indole-acetamide derivatives .

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-27-20-4-2-3-19-16(20)8-10-25(19)13-21(26)23-9-7-14-12-24-18-6-5-15(22)11-17(14)18/h2-6,8,10-12,24H,7,9,13H2,1H3,(H,23,26)

InChI Key

LGSSDTROARIAPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Indole Derivatives

Chlorination at the 5-position is achieved via electrophilic substitution. Key methods include:

  • Iodine Monochloride (ICl) : Treatment of unprotected indole with ICl in dichloromethane at 21°C yields 5-chloroindole derivatives (e.g., 85% yield for 5-chloro-1H-indole).

  • Directed Chlorination : For higher regioselectivity, N-protected indoles (e.g., trifluoroacetamide-protected tryptamine) undergo chlorination using Cl₂ gas under controlled pressure (1–4 atm) in CCl₄ at 70–120°C.

Table 1: Chlorination Reaction Conditions and Yields

SubstrateReagentConditionsYieldSource
Unprotected indoleIClCH₂Cl₂, 21°C, 3 h85%
N-TrifluoroacetamideCl₂ gasCCl₄, 70°C, 12 h79%

Ethylamine Side Chain Introduction

  • Reductive Amination : 5-Chloroindole-3-carbaldehyde is reacted with ethylamine followed by NaBH₄ reduction to yield 2-(5-chloro-1H-indol-3-yl)ethylamine.

  • Direct Alkylation : Tryptamine derivatives are alkylated using ethyl bromide in DMSO with NaH as a base (60°C, 6 h).

Synthesis of 4-Methoxy-1H-indol-1-ylacetic Acid

Regioselective Methoxylation

Introducing methoxy groups at the 4-position requires careful control:

  • Directed Metalation : Using LDA (lithium diisopropylamide) , indole is deprotonated at the 4-position, followed by quenching with methyl chloroformate to form 4-methoxyindole.

  • Ullmann Coupling : Copper-catalyzed coupling of 4-iodoindole with methanol under basic conditions (K₂CO₃, DMF, 100°C).

Acetic Acid Side Chain Formation

  • Esterification-Hydrolysis : 4-Methoxyindole is treated with methyl bromoacetate in acetonitrile (NaHCO₃, 80°C), followed by saponification with LiOH to yield the carboxylic acid.

Table 2: Methoxylation and Acetic Acid Synthesis

StepReagents/ConditionsYieldSource
Directed MetalationLDA, methyl chloroformate, THF72%
EsterificationMethyl bromoacetate, NaHCO₃91%
HydrolysisLiOH, H₂O/THF89%

Coupling via Acetamide Linker

Carbodiimide-Mediated Amidation

The final step couples 2-(5-chloro-1H-indol-3-yl)ethylamine with 4-methoxy-1H-indol-1-ylacetic acid using:

  • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in CH₂Cl₂ at 0°C to RT.

  • Solvent Optimization : Methyl isobutyl ketone (MIBK) and acetic acid mixtures improve solubility and reduce side reactions (patent data).

Table 3: Coupling Reaction Parameters

Coupling AgentSolventTemperatureYieldPurity (HPLC)Source
EDC/HOBtCH₂Cl₂0°C to RT78%98.5%
EDCMIBK/AcOH (3:1)50°C85%99.2%

Purification and Characterization

Crystallization

  • Solvent Systems : Ethyl acetate/hexane (3:1) or ethanol/water (2:1) yield crystalline product with ≤0.15% impurities.

  • Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5) resolves residual unreacted starting materials.

Analytical Data

  • ¹H NMR : Key signals include δ 3.45 (m, CH₂), 3.81 (s, OCH₃), 6.88–7.60 (indole aromatic protons).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/H₂O 70:30).

Challenges and Optimization Opportunities

  • Regioselectivity in Methoxylation : Competing 5- or 6-methoxy byproducts necessitate rigorous reaction monitoring.

  • Coupling Efficiency : Steric hindrance from the 4-methoxy group reduces reaction rates; microwave-assisted synthesis (100°C, 30 min) may improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove the chlorine or methoxy groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole rings can intercalate with DNA or interact with proteins, affecting their function. The chlorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Indole Core Modifications

  • 5-Chloroindole Derivatives: N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (CAS 79087-58-4) is a simpler analog lacking the 4-methoxyindole moiety. Compound 10j (): Features a 5-methoxy-2-methylindole core with a 4-chlorobenzoyl group and a 3-chloro-4-fluorophenyl acetamide side chain. The chloro and fluoro substituents may enhance lipophilicity and target binding compared to the target compound’s methoxy group .
  • Adamantane-Indole Hybrids: Derivatives like 5a–y () incorporate adamantane, a bulky bicyclic hydrocarbon, which improves metabolic stability and membrane permeability.

B. Acetamide Side Chain Variations

  • Sulfonamide-Linked Derivatives :
    • Compound 33 () and 31 () feature sulfonamide linkages (e.g., thiophene or trifluoromethylphenyl groups). These substituents enhance electronegativity and may improve selectivity for enzymes like cyclooxygenase-2 (COX-2), as seen in related indomethacin analogs .
    • In contrast, the target compound’s acetamide side chain is unmodified, which may limit its metabolic stability compared to fluorinated or sulfonamide-containing analogs .
  • Phenethyl and Hydroxybutyl Groups :
    • 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(2R)-1-hydroxy-2-butanyl]acetamide () includes a chiral hydroxybutyl group, which could influence solubility and interactions with hydrophilic binding pockets. The target compound’s ethyl linker lacks such polar functionality .
Metabolic Stability and Pharmacokinetics
  • MetaSite Predictions: Analogous phenethyl amides (e.g., 1 in ) undergo rapid cytochrome P450-mediated oxidation. The target compound’s ethyl linker and methoxy group may similarly act as metabolic soft spots, though the phthalazinone moiety (in ) could divert metabolism to alternative pathways . Fluorinated analogs (e.g., 31) exhibit improved stability due to electron-withdrawing effects, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with indole derivatives and acetamide precursors. Key steps include:
  • Coupling Reactions : Use of catalysts like palladium or copper under inert atmospheres (e.g., N₂) to facilitate indole-acetamide bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol aids in crystallization .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures enhances purity .
    Critical Parameters :
  • Temperature control (60–80°C for amide bond formation).
  • Reaction time (12–24 hours for complete conversion).
    Table 1 : Example Yields from Analogous Syntheses (from ):
SubstituentYield (%)Melting Point (°C)
5-Chloro, 4-methoxy8–17153–194

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
  • HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can initial biological screening be designed to evaluate anticancer potential?

  • Methodological Answer :
  • Cell Lines : Use panels (e.g., MCF-7, HeLa, A549) to assess broad-spectrum activity.
  • MTT Assay : Measure IC₅₀ values after 48–72 hours of exposure, with doxorubicin as a positive control .
  • Dose-Response Curves : Fit data to sigmoidal models (e.g., GraphPad Prism) to determine potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated to enhance pharmacological profiles?

  • Methodological Answer :
  • Substituent Variation : Modify chloro/methoxy groups (indole positions 5 and 4) to alter lipophilicity (clogP) and hydrogen-bonding capacity .
  • Molecular Docking : Use AutoDock Vina to predict binding to targets like Bcl-2 or Mcl-1 (PDB ID: 2O2F). Focus on indole-acetamide interactions with hydrophobic pockets .
    Table 2 : Hypothetical SAR Trends (Inspired by ):
Substituent PositionBioactivity (IC₅₀, μM)Notes
5-Cl, 4-OCH₃2.1 ± 0.3Optimal balance of lipophilicity
5-F, 4-NO₂>10Reduced solubility

Q. What strategies resolve contradictions in biological data (e.g., variable potency across assays)?

  • Methodological Answer :
  • Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) if MTT results conflict with caspase-3 activation .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s) to identify outliers in replicate experiments .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Setup : Simulate ligand-protein complexes (e.g., Bcl-2) in GROMACS with CHARMM36 forcefield. Run for 100 ns at 310 K.
  • Analysis : Calculate RMSD (protein stability), RMSF (flexibility of binding sites), and binding free energy (MM-PBSA) .
  • Validation : Compare with mutagenesis data (e.g., alanine scanning of key residues) .

Methodological Considerations

  • Data Reproducibility : Standardize reaction protocols (e.g., solvent degassing for Pd-catalyzed couplings) and biological assay conditions (e.g., serum-free media) .
  • Advanced Characterization : Differential Scanning Calorimetry (DSC) to study thermal stability and polymorphic forms .

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